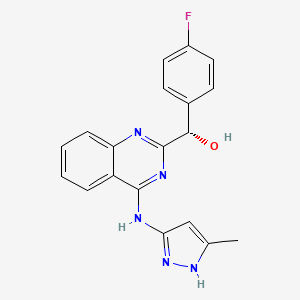

JAK2-IN-1

Description

Properties

CAS No. |

1361415-84-0 |

|---|---|

Molecular Formula |

C19H16FN5O |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(S)-(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol |

InChI |

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1 |

InChI Key |

DCRWIATZWHLIPN-KRWDZBQOSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AC410; AC-410; AC 410. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of JAK2 Inhibitors in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 2 (JAK2) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors essential for hematopoiesis and immune response.[1][2] Dysregulation of the JAK2 signaling pathway, most notably through the activating V617F mutation, is a primary driver in myeloproliferative neoplasms (MPNs) and is implicated in various other cancers.[1][3][4] This technical guide provides an in-depth exploration of the mechanism of action of JAK2 inhibitors in cancer cells, with a focus on their role in disrupting the canonical JAK/STAT signaling pathway and other downstream cellular processes. This document synthesizes key preclinical and clinical findings, presents quantitative data on inhibitor efficacy, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade that converts extracellular signals into transcriptional regulation of genes involved in cell proliferation, differentiation, survival, and inflammation.[5][6] The process is initiated when a cytokine or growth factor binds to its cognate receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[3][6] Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are, in turn, phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[3][6] In many hematological malignancies and some solid tumors, mutations in JAK2, such as the V617F mutation, lead to constitutive, ligand-independent activation of this pathway, driving uncontrolled cell growth and survival.[3][7]

Mechanism of Action of JAK2 Inhibitors

JAK2 inhibitors are small molecule drugs designed to interfere with the kinase activity of JAK2, thereby blocking the downstream signaling cascade. These inhibitors are broadly classified into two main types based on their binding mode to the kinase domain.

Type I JAK2 Inhibitors

Type I inhibitors are ATP-competitive and bind to the active conformation of the JAK2 kinase domain at the ATP-binding site.[3] By occupying this site, they prevent the transfer of a phosphate group from ATP to the substrate, effectively inhibiting the phosphorylation of downstream targets like STAT proteins.[3] Ruxolitinib, the first FDA-approved JAK inhibitor, is a classic example of a type I inhibitor.[3] While effective in reducing symptoms and spleen size in MPN patients, type I inhibitors are not specific to the mutant form of JAK2 and can also inhibit wild-type JAK1 and JAK2.[3][8]

Type II JAK2 Inhibitors

In contrast, type II inhibitors bind to the inactive conformation of the kinase domain, often in a region adjacent to the ATP-binding pocket known as the allosteric site.[9] These inhibitors stabilize the inactive state of JAK2, preventing its activation.[9] CHZ868 is an example of a type II JAK2 inhibitor that has shown efficacy in preclinical models, particularly in overcoming resistance to type I inhibitors.[9]

Signaling Pathways and Cellular Effects

The primary mechanism of action of JAK2 inhibitors is the blockade of the JAK/STAT pathway. However, their effects extend to other signaling cascades and cellular processes that are influenced by JAK2 activity.

Inhibition of Downstream Signaling

Constitutive activation of JAK2 in cancer cells leads to the persistent phosphorylation of STAT3 and STAT5, which are key drivers of cell proliferation and survival.[10] JAK2 inhibitors effectively reduce the phosphorylation of these STAT proteins.[11] Furthermore, the JAK2 pathway can also activate other signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are also involved in cell growth and survival.[12][13] Inhibition of JAK2 can therefore lead to a broader suppression of these pro-survival signals.[13]

Cellular Consequences

The inhibition of these critical signaling pathways by JAK2 inhibitors leads to several key cellular outcomes in cancer cells:

-

Induction of Apoptosis: By blocking the anti-apoptotic signals mediated by STAT3 and Bcl-xL, JAK2 inhibitors can induce programmed cell death in malignant cells.[4]

-

Cell Cycle Arrest: Disruption of the JAK/STAT pathway can lead to the downregulation of cyclins, such as cyclin D1/D2, resulting in cell cycle arrest.[4]

-

Inhibition of Proliferation: The overall effect of blocking these pro-growth and pro-survival pathways is a significant reduction in the proliferation of cancer cells.[14]

Quantitative Data on JAK2 Inhibitor Efficacy

The potency of various JAK2 inhibitors has been characterized in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the efficacy of these compounds.

| Inhibitor | Type | Target(s) | IC50 (nM) - Cell-Free Assay | Cell Line(s) | Reference |

| Ruxolitinib (INCB018424) | Type I | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | Ba/F3-EpoR-JAK2V617F, HEL | [8] |

| Fedratinib (TG101348) | Type I | JAK2 | JAK2: 3 | HEL, Ba/F3-JAK2V617F | [8][11] |

| Pacritinib | Type I | JAK2, FLT3 | JAK2: 23 | - | [8] |

| Momelotinib | Type I | JAK1, JAK2 | - | - | |

| CHZ868 | Type II | JAK2 | - | Ba/F3-EpoR-JAK2V617F | [9] |

| Compound [I] | Dual | Tubulin, JAK2 | JAK2: 74 | A549, KP-4, HeLa, BxPC-3, MCF-7 | [15] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of a JAK2 inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., HEL, UKE-1, SET2) in 96-well plates at a predetermined density.[14]

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the JAK2 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).[14]

-

Add a viability reagent (e.g., CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine the number of viable cells.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-STAT Analysis

Objective: To assess the effect of a JAK2 inhibitor on the phosphorylation of downstream signaling proteins.

Methodology:

-

Culture cancer cells (e.g., SET-2) to a sufficient density.[16]

-

Treat the cells with the JAK2 inhibitor at various concentrations or for different time points. A vehicle control (DMSO) should be included.[16]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated forms of JAK2 and STAT5, as well as total JAK2 and STAT5 as loading controls.[16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanism of Action

Signaling Pathways

Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the efficacy of a JAK2 inhibitor.

Conclusion

JAK2 inhibitors represent a significant advancement in the treatment of cancers driven by aberrant JAK/STAT signaling. Their primary mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The development of both type I and type II inhibitors provides multiple avenues for therapeutic intervention, including strategies to overcome acquired resistance. A thorough understanding of the molecular mechanisms, coupled with robust preclinical evaluation using the methodologies outlined in this guide, is essential for the continued development of more effective and selective JAK2-targeted therapies.

References

- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]

- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]

- 6. ovid.com [ovid.com]

- 7. Detailpage Research Press Releases - Leibniz Institute on Aging (FLI) [leibniz-fli.de]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

The Downstream Cascade: A Technical Guide to the JAK2-IN-1 Signaling Pathway and its Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the downstream signaling effects of JAK2-IN-1, a potent inhibitor of Janus Kinase 2 (JAK2). This document details the mechanism of action, impact on key signaling pathways, and methodologies for studying its effects, serving as a vital resource for researchers in oncology, immunology, and drug discovery.

Introduction to the JAK2 Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by a multitude of cytokines, growth factors, and hormones, regulating essential cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2][3]

Dysregulation of the JAK2 signaling pathway, often through activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] Constitutive activation of JAK2 leads to uncontrolled cell growth and survival, making it a critical therapeutic target.[2]

Mechanism of Action of JAK2 Inhibitors

JAK2 inhibitors, including this compound, are small molecules that typically act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAK2. This binding event prevents the phosphorylation of JAK2 itself (autophosphorylation) and the subsequent phosphorylation of its downstream substrates, thereby blocking the entire signaling cascade.

Downstream Effects of this compound

Inhibition of JAK2 by this compound leads to a cascade of downstream effects, primarily through the suppression of the STAT, PI3K/AKT, and MAPK/ERK pathways.

Inhibition of the JAK/STAT Pathway

The most direct and well-characterized downstream effect of JAK2 inhibition is the suppression of the STAT signaling pathway. Upon activation, JAK2 phosphorylates specific tyrosine residues on cytokine receptors, creating docking sites for STAT proteins.[3] Recruited STATs, particularly STAT3 and STAT5 in the context of many JAK2-driven diseases, are then phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[4] These target genes are often involved in cell proliferation (e.g., c-Myc), survival (e.g., Bcl-xL), and inflammation.[4]

Treatment with JAK2 inhibitors has been shown to dose-dependently decrease the phosphorylation of STAT3 and STAT5 in various cancer cell lines.[5] This inhibition of STAT activation is a key mechanism through which JAK2 inhibitors exert their anti-proliferative and pro-apoptotic effects.[6]

Modulation of the PI3K/AKT and MAPK/ERK Pathways

The JAK2 signaling pathway exhibits significant crosstalk with other critical cellular signaling networks, including the PI3K/AKT and MAPK/ERK pathways. The V617F mutation in JAK2 has been shown to lead to the constitutive activation of these pathways, contributing to cell proliferation and survival.[4] While the direct inhibition of these pathways by JAK2 inhibitors is less pronounced than the effect on STAT signaling, modulation of these pathways has been observed. Some studies suggest that JAK2 can influence these pathways, and its inhibition may contribute to the overall anti-tumor effect.[7]

Quantitative Data for JAK2 Inhibitors

Due to the limited publicly available data specifically for "this compound," the following table includes data for "Jak-IN-1" and other well-characterized JAK2 inhibitors to provide a comparative overview. It is crucial to note that the cellular potency and selectivity of inhibitors can vary significantly based on the specific cell line and assay conditions.

| Inhibitor | Target(s) | IC50 (nM) - Enzymatic Assay | Cell-Based Assay Notes | Reference |

| Jak-IN-1 | JAK2 | 290 | Data not available | AAT Bioquest |

| JAK1 | 291 | |||

| Ruxolitinib | JAK1 | 3.3 | Inhibited proliferation of JAK2-V617F positive cell lines and was associated with decreased STAT3 phosphorylation. | [8] |

| JAK2 | 2.8 | |||

| Fedratinib (TG101348) | JAK2 | 3 | Inhibited proliferation and induced apoptosis of JAK2-V617F-positive HEL cells. | [9] |

| AZD1480 | JAK2 | - | Potently blocked STAT3 signaling and oncogenesis in solid tumors. | [10] |

| WP1066 | JAK2/STAT3 | - | Inhibited JAK2 and STAT3 phosphorylation in gastric cancer cells, leading to reduced proliferation and increased apoptosis. | [6] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against JAK2 kinase activity.

Methodology (Example using a generic luminescence-based assay):

-

Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (e.g., this compound), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer. b. In a 96-well plate, add the diluted test compound, recombinant JAK2 enzyme, and the peptide substrate. c. Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for JAK2. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. f. Measure luminescence using a plate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Proteins

Objective: To assess the effect of a JAK2 inhibitor on the phosphorylation status of downstream signaling proteins like STAT3 and STAT5.

Methodology:

-

Cell Culture and Treatment: a. Culture a suitable cell line (e.g., a human erythroleukemia cell line like HEL, which harbors the JAK2-V617F mutation) to approximately 80% confluency. b. Treat the cells with various concentrations of the JAK2 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

-

Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein. c. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694)) and total proteins (anti-STAT3, anti-STAT5) as loading controls, typically overnight at 4°C. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

Objective: To determine the effect of a JAK2 inhibitor on the viability and proliferation of cancer cells.

Methodology (Example using MTT assay):

-

Cell Seeding and Treatment: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the JAK2 inhibitor or vehicle control.

-

MTT Incubation: a. After the desired incubation period (e.g., 72 hours), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. b. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

Caption: The JAK2 signaling pathway and its downstream effectors.

Experimental Workflow: Western Blotting

Caption: A typical workflow for analyzing protein phosphorylation via Western blotting.

Conclusion

This compound represents a valuable tool for dissecting the complexities of the JAK2 signaling pathway and for the development of novel therapeutics. Its primary mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the profound suppression of the downstream STAT signaling cascade. This, in turn, results in reduced cell proliferation and survival in JAK2-dependent cell lines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the nuanced effects of this compound and other JAK2 inhibitors in various disease models. Further research into the selectivity profile and the precise impact on interconnected signaling networks will continue to refine our understanding of this critical therapeutic target.

References

- 1. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 3. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Philadelphia chromosome - Wikipedia [en.wikipedia.org]

- 5. [PDF] Effects of the JAK2 Inhibitor, AZ960, on Pim/BAD/BCL-xL Survival Signaling in the Human JAK2 V617F Cell Line SET-2* | Semantic Scholar [semanticscholar.org]

- 6. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Jak2 signaling reveals resistance of mouse embryonic hematopoietic stem cells to myeloproliferative disease mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel JAK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel Janus kinase 2 (JAK2) inhibitors, a critical class of therapeutics for myeloproliferative neoplasms (MPNs) and other hematological and inflammatory diseases. This document details the underlying biology of the JAK2 signaling pathway, outlines the methodologies for inhibitor discovery and characterization, and presents a comparative analysis of key compounds in development and on the market.

Introduction: The Role of JAK2 in Disease

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine or growth factor binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, apoptosis, and immune responses.

Dysregulation of the JAK2-STAT pathway is a hallmark of several diseases. A key discovery in this field was the identification of a specific mutation, JAK2V617F, in a majority of patients with myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] This mutation leads to constitutive activation of JAK2, driving uncontrolled cell growth and the clinical manifestations of these disorders.[3] Consequently, JAK2 has emerged as a prime therapeutic target for the development of small molecule inhibitors.

The JAK2-STAT Signaling Pathway

The canonical JAK2-STAT signaling cascade is initiated by the binding of ligands such as erythropoietin (EPO), thrombopoietin (TPO), and various cytokines to their transmembrane receptors. This induces receptor dimerization and the subsequent trans-phosphorylation and activation of receptor-associated JAK2 proteins. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and modulation of target gene transcription.

Drug Discovery and Development Workflow

The identification and development of novel JAK2 inhibitors typically follows a multi-stage workflow, beginning with target identification and validation, followed by hit discovery, lead optimization, and preclinical and clinical evaluation.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to JAK2 activity.

Materials:

-

Recombinant human JAK2 enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (JAK2 inhibitors)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare a reaction mixture containing the peptide substrate and ATP in the assay buffer.

-

Add the test compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding the recombinant JAK2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

JAK2-dependent cell lines (e.g., HEL, UKE-1)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well clear-bottom plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[5]

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells will reduce the tetrazolium salt into a colored formazan product.[2]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[2]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Determine the IC50 values by analyzing the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

-

JAK2-dependent cell lines

-

Test compounds

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) or other viability dye

-

Binding buffer

-

Flow cytometer

Procedure:

-

Culture cells and treat them with the test compounds at various concentrations for a predetermined time.

-

Harvest the cells and wash them with cold PBS.[6]

-

Resuspend the cells in the binding buffer provided in the kit.[6]

-

Add Annexin V-FITC and PI to the cell suspension.[6]

-

Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Quantitative Data of Selected JAK2 Inhibitors

The following tables summarize key preclinical and clinical data for several prominent JAK2 inhibitors.

Table 1: In Vitro Potency of Selected JAK2 Inhibitors

| Compound | Target(s) | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |

| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | 19 | [3] |

| Fedratinib | JAK2 | 3 | 35 | 334 | 43 | [2] |

| Pacritinib | JAK2 | 23 | 1,280 | 510 | 550 | [7] |

| Momelotinib | JAK1/JAK2 | 11 | 18 | >1000 | - | [8] |

| Abrocitinib | JAK1 | 803 | 29 | >10,000 | 1,300 | [9][10] |

Table 2: Pharmacokinetic Parameters of Approved JAK2 Inhibitors

| Compound | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) | Reference(s) |

| Ruxolitinib | ~1 | ~3 | >95 | ~97 | [11] |

| Fedratinib | 2-4 | 111 | ~34 | 92-96 | N/A |

| Pacritinib | 4-6 | 31-55 | N/A | 98.6 | N/A |

| Momelotinib | ~2 | 4-8 | N/A | N/A |

Table 3: Clinical Efficacy of JAK2 Inhibitors in Myelofibrosis

| Compound | Trial | Spleen Volume Reduction (≥35%) | Symptom Score Improvement (≥50%) | Reference(s) |

| Ruxolitinib | COMFORT-I | 41.9% vs 0.7% (placebo) | 45.9% vs 5.3% (placebo) | [12] |

| Pacritinib | PERSIST-1 | 19.1% vs 4.7% (best available therapy) | 40.9% vs 9.9% (best available therapy) | [13] |

| Fedratinib | JAKARTA | 36-40% vs 1% (placebo) | ~36% vs ~7% (placebo) | N/A |

| Momelotinib | MOMENTUM | 25% vs 9% (danazol) | 25% vs 9% (danazol) | N/A |

N/A: Data not available in the searched sources.

Conclusion and Future Directions

The development of JAK2 inhibitors has revolutionized the treatment landscape for patients with myeloproliferative neoplasms. Ruxolitinib, the first-in-class JAK1/2 inhibitor, demonstrated significant efficacy in reducing spleen size and improving constitutional symptoms.[12] Subsequent approvals of fedratinib, pacritinib, and momelotinib have provided additional therapeutic options, each with distinct selectivity profiles and clinical benefits.[7]

Future research is focused on developing next-generation JAK2 inhibitors with improved selectivity to minimize off-target effects and enhance safety. The exploration of Type II inhibitors, which bind to the inactive conformation of the kinase, and allosteric inhibitors represents promising avenues for achieving greater specificity.[8] Furthermore, combination therapies that target parallel or downstream pathways are being investigated to overcome resistance and improve long-term outcomes for patients. The continued integration of structure-based drug design, advanced screening technologies, and a deeper understanding of the underlying disease biology will undoubtedly fuel the discovery of even more effective and safer JAK2-targeted therapies.

References

- 1. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.promega.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Predictive models for splenic response to JAK-inhibitor therapy in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

The Use of Fedratinib as a Selective Chemical Probe for JAK2 in Basic Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction for a multitude of cytokines and growth factors essential for hematopoiesis and immune regulation. Dysregulation of the JAK2 signaling pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other inflammatory diseases. Chemical probes are indispensable tools for dissecting the complex roles of kinases like JAK2 in cellular processes and for validating them as therapeutic targets. An ideal chemical probe should be potent, selective, and well-characterized in cellular and biochemical assays. This guide focuses on Fedratinib (also known as TG101348 and SAR302503), a potent and selective ATP-competitive inhibitor of JAK2, as an exemplary chemical probe for basic science research.

Fedratinib: A Profile

Fedratinib is a small molecule inhibitor that demonstrates high selectivity for JAK2 over other members of the JAK family. Its utility as a chemical probe stems from its well-documented potency and selectivity, enabling researchers to specifically interrogate the functions of JAK2 in various biological systems.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-(tert-butyl)-3-((5-methyl-2-((4-(2-morpholinoethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide |

| Molecular Formula | C27H36N6O3S |

| Molecular Weight | 524.68 g/mol |

| CAS Number | 936091-26-8 |

Quantitative Data: Potency and Selectivity

The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the in vitro inhibitory potency of Fedratinib against JAK family kinases and other selected kinases.

Table 1: In Vitro Inhibitory Potency (IC50) of Fedratinib against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK2 | 3 | - | [1] |

| JAK1 | 105 | 35-fold | [1] |

| JAK3 | 1002 | 334-fold | [1] |

| TYK2 | - | - |

Note: Selectivity is calculated as IC50(Kinase) / IC50(JAK2).

Table 2: In Vitro Inhibitory Potency (IC50) of Fedratinib against Other Kinases

| Kinase | IC50 (nM) | Reference |

| FLT3 | 15 | [1] |

| RET | 48 | [1] |

Signaling Pathway

Fedratinib exerts its effect by inhibiting the JAK2/STAT signaling pathway. This pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Fedratinib, by blocking the catalytic activity of JAK2, prevents the phosphorylation of STAT proteins, thereby inhibiting downstream signaling.

References

In Silico Modeling of the JAK2-IN-1 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 2 (JAK2) is a critical mediator in the signaling pathways of numerous cytokines and growth factors, making it a key target in the development of therapeutics for myeloproliferative neoplasms and inflammatory diseases. The inhibitor JAK2-IN-1 serves as a valuable tool compound for studying the JAK2 binding pocket. This technical guide provides an in-depth overview of the in silico modeling of the this compound binding pocket, detailing experimental protocols for binding affinity determination and computational methodologies for simulating protein-ligand interactions. Furthermore, this guide presents a comprehensive visualization of the JAK-STAT signaling pathway and a structured workflow for in silico drug discovery targeting JAK2.

Introduction to JAK2 and the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in signal transduction.[1][2] Upon ligand binding to associated cytokine receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[3][4] This canonical JAK-STAT pathway is crucial for processes such as hematopoiesis, immune response, and cell proliferation.[4][5] Dysregulation of this pathway, often due to mutations like JAK2V617F, can lead to various diseases, including cancers and autoimmune disorders.[6]

The JAK-STAT Signaling Pathway

The signaling cascade begins with a cytokine binding to its specific receptor on the cell surface, leading to receptor dimerization and the activation of receptor-associated JAKs.[3][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor.[7] This creates binding sites for the SH2 domains of STAT proteins.[3] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs.[7] This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus, where they act as transcription factors to modulate the expression of target genes.[3][4]

Quantitative Data for this compound

This compound is a potent inhibitor of JAK2. The following table summarizes its inhibitory activity against JAK1 and JAK2, presented as IC50 values.

| Compound | Target | Assay Type | IC50 (nM) |

| Jak-IN-1 | JAK1 | Biochemical | 291.0 |

| Jak-IN-1 | JAK2 | Biochemical | 290.0 |

| Data sourced from AAT Bioquest.[8] |

Experimental Protocols for Binding Affinity Determination

Determining the binding affinity of inhibitors like this compound is crucial for drug development. Two common methods are the LanthaScreen™ Eu Kinase Binding Assay and the Fluorescence Polarization (FP) Assay.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the displacement of a fluorescently labeled tracer from the kinase binding site by a test compound.[9]

Materials:

-

JAK2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound (e.g., this compound)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a solution containing the JAK2 enzyme and the Eu-anti-Tag antibody in Kinase Buffer A.

-

Tracer Solution: Prepare a solution of the kinase tracer in Kinase Buffer A.

-

Assay Assembly: In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of the kinase/antibody mixture.

-

Initiation: Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted by a small fluorescent tracer upon binding to a larger protein.[10]

Materials:

-

JAK2 enzyme

-

Fluorescently labeled tracer

-

Test compound (e.g., this compound)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% Glycerol, 0.5 mM TCEP, 0.01% Tween 20)

-

96-well black, flat-bottom plate

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare solutions of JAK2, fluorescent tracer, and a serial dilution of the test compound in the assay buffer.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer only.

-

Reference wells (tracer only): Add tracer solution and assay buffer.

-

Sample wells: Add tracer solution and the serially diluted test compound.

-

-

Protein Addition: Add the JAK2 enzyme solution to the sample wells.

-

Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., λexc=485±20 nm, λem=535±25 nm).

-

Data Analysis: The change in fluorescence polarization is plotted against the inhibitor concentration. The data is then fitted to a suitable binding model to calculate the IC50 or Ki value.

In Silico Modeling Workflow

In silico modeling provides a powerful approach to understand the molecular interactions between JAK2 and its inhibitors, guiding the design of more potent and selective compounds.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Software: AutoDock Vina[12]

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of JAK2 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Define the grid box to encompass the active site of JAK2.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a tool like Open Babel.

-

In ADT, assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.[11]

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[13]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[14]

Procedure:

-

System Preparation:

-

Use the best-docked pose of the this compound complex from the molecular docking step as the starting structure.

-

Generate the topology for the protein using a force field such as CHARMM36.[15]

-

Generate the topology and parameters for the ligand, which may require a tool like the CGenFF server.[1]

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Binding free energy to estimate the strength of the interaction.

-

-

Conclusion

The in silico modeling of the this compound binding pocket is a multifaceted process that combines experimental data with computational simulations to provide a detailed understanding of inhibitor binding. The methodologies outlined in this guide offer a robust framework for researchers engaged in the discovery and development of novel JAK2 inhibitors. By integrating these experimental and computational approaches, it is possible to accelerate the design of more selective and potent therapeutic agents targeting the JAK-STAT pathway.

References

- 1. Protein-Ligand Complex [mdtutorials.com]

- 2. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. protocols.io [protocols.io]

- 15. bioinformaticsreview.com [bioinformaticsreview.com]

The Pharmacological Profile of Selective JAK2 Inhibitors: A Technical Guide

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal in mediating cellular responses to a wide array of cytokines and growth factors.[1][2] These enzymes are integral components of the JAK-STAT signaling pathway, which is crucial for processes like hematopoiesis, immune cell development, and inflammation.[1][3] Dysregulation of this pathway, particularly through aberrant JAK2 activation, is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][4] The discovery of a specific gain-of-function mutation, JAK2V617F, in a majority of MPN patients has propelled the development of targeted inhibitors.[4][5]

Selective JAK2 inhibitors are designed to modulate the overactive signaling cascade, offering a therapeutic strategy for these conditions.[6] This guide provides an in-depth technical overview of the pharmacological profile of these inhibitors, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene transcription.[1][7][8]

The process unfolds in several key steps:

-

Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization or oligomerization.[1][7]

-

JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[1][7]

-

Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors.[7][9] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited from the cytoplasm.[5][7]

-

STAT Phosphorylation and Dimerization: Once docked, the STAT proteins are themselves phosphorylated by the activated JAKs.[7][8] This phosphorylation event causes the STATs to dissociate from the receptor and form homo- or heterodimers.[7][9]

-

Nuclear Translocation and Gene Regulation: The STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.[1][7][8]

Selective JAK2 inhibitors primarily function as ATP-competitive agents, binding to the ATP-binding site within the kinase domain of JAK2.[5][9] This action prevents the phosphorylation of JAK2 itself and its downstream substrates, including STAT proteins, thereby interrupting the signaling cascade.[5] These inhibitors can be broadly classified into two types:

-

Type I inhibitors bind to the active conformation of the kinase.[5][10] Ruxolitinib is an example of a Type I inhibitor.[5]

-

Type II inhibitors bind to the inactive conformation, often showing greater selectivity.[10]

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK2_inactive [label="2. Dimerization", style=dashed]; JAK2_inactive -> JAK2_active [label="3. Trans-phosphorylation"]; JAK2_active -> Receptor [label="4. Receptor Phosphorylation", dir=back]; Receptor -> STAT_inactive [label="5. STAT Recruitment", style=dashed]; STAT_inactive -> STAT_active [label="6. STAT Phosphorylation", arrowhead=normal, headport=w, tailport=e, constraint=false]; JAK2_active -> STAT_inactive [style=invis]; STAT_active -> STAT_dimer [label="7. Dimerization"]; STAT_dimer -> DNA [label="8. Nuclear Translocation"]; DNA -> Gene [label="9. Regulation"];

// Inhibitor action Inhibitor -> JAK2_active [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } caption: "Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of JAK2 Inhibition."

Pharmacological Profiles of Selective JAK2 Inhibitors

The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window and side-effect profile. While high selectivity for JAK2 is desirable for treating JAK2-driven diseases like MPNs, off-target inhibition of other JAK family members can lead to adverse effects, such as the immunosuppression associated with JAK1 or JAK3 inhibition.[2][11]

In Vitro Potency and Selectivity

The following table summarizes the biochemical potency (IC50) of several clinically relevant JAK inhibitors against the four JAK family kinases. Lower IC50 values indicate higher potency.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |

| Ruxolitinib | 3.3[12] | 2.8[12] | 428[12] | - | JAK1/JAK2 |

| Fedratinib | 105 (35x vs JAK2)[4][13] | 3[4][13] | 1002 (334x vs JAK2)[4][13] | - | Selective JAK2 |

| Pacritinib | 23 | 23 | 1,280 | 50 | JAK2 / FLT3 |

| Momelotinib | 11 | 18 | 155 | 156 | JAK1/JAK2 |

| Baricitinib | 5.9[13] | 5.7[13] | >400 (~70x vs JAK1/2)[13] | >53 (~10x vs JAK1/2)[13] | JAK1/JAK2 |

| TG101209 | - | 6[13] | ~180 (~30x vs JAK2)[13] | - | Selective JAK2 |

| BMS-911543 | ~400 (~350x vs JAK2)[13] | 1.1[13] | ~80 (~75x vs JAK2)[13] | ~70 (~65x vs JAK2)[13] | Selective JAK2 |

| CEP33779 | >72 (>40x vs JAK2)[13] | 1.8[13] | - | >1440 (>800x vs JAK2)[13] | Selective JAK2 |

| XL019 | >110 (>50x vs JAK2)[13] | 2.2[13] | >110 (>50x vs JAK2)[13] | >110 (>50x vs JAK2)[13] | Selective JAK2 |

Data compiled from multiple sources.[4][12][13] Selectivity fold is often calculated relative to the primary target.

Clinically Approved and Investigational Inhibitors

-

Ruxolitinib (Jakafi®): The first JAK inhibitor approved by the FDA, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[10][14] Its efficacy in reducing spleen volume and symptom burden in myelofibrosis patients is well-established.[4][15] However, its dual JAK1/JAK2 activity can lead to side effects like anemia, thrombocytopenia, and immunosuppression.[2][10]

-

Fedratinib (Inrebic®): Approved by the FDA in 2019, Fedratinib is a highly selective JAK2 inhibitor with minimal activity against other JAK family members.[10][13][16] It is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[16] Its selectivity for JAK2 was a key design objective to potentially mitigate some of the side effects associated with broader JAK inhibition.[10]

-

Pacritinib (VONJO™): Pacritinib is a kinase inhibitor with activity against JAK2, FMS-like tyrosine kinase 3 (FLT3), and interleukin-1 receptor-associated kinase 1 (IRAK1).[15][17] It was approved in 2022 for the treatment of adult patients with myelofibrosis with severe thrombocytopenia.[15]

Experimental Protocols for Inhibitor Characterization

The evaluation of a selective JAK2 inhibitor involves a hierarchical series of assays, progressing from biochemical validation to cellular and in vivo models.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK enzymes.

Methodology:

-

Enzyme and Substrate: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic tyrosine kinase peptide substrate (e.g., poly-Glu-Tyr) is typically employed.

-

Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the peptide substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.

-

Procedure:

-

A constant concentration of JAK enzyme and peptide substrate are incubated in a kinase reaction buffer.

-

The test compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution).

-

The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. Methods include scintillation counting for radiolabeled ATP or luminescence/fluorescence-based detection systems (e.g., ADP-Glo™, HTRF®).[18]

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assay

Objective: To assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on JAK2 signaling.

Methodology:

-

Cell Lines: Human erythroleukemia (HEL) or UKE-1 cell lines, which harbor the endogenous JAK2V617F mutation, are commonly used.[19][20] Alternatively, Ba/F3 murine pro-B cells engineered to express human JAK2V617F can be used.[19]

-

Assay Principle: Cell viability is measured after a defined period of exposure to the inhibitor.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

The JAK2 inhibitor is added at various concentrations.

-

Cells are incubated for a period of 48 to 72 hours.[20]

-

Cell viability is assessed using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) reagent that measures metabolic activity or ATP content.[21]

-

The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

-

STAT Phosphorylation Assay

Objective: To confirm that the inhibitor blocks the intended signaling pathway within the cell by measuring the phosphorylation status of STAT proteins.

Methodology:

-

Principle: This assay directly measures the phosphorylation of STAT3 (p-STAT3) or STAT5 (p-STAT5), key downstream targets of JAK2.

-

Procedure (Western Blot):

-

JAK2-dependent cells (e.g., HEL cells) are treated with the inhibitor at various concentrations for a short period (e.g., 1-4 hours).[20]

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is quantified (e.g., using a BCA assay).[21]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[21]

-

The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Following incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence.[21]

-

Densitometry is used to quantify the reduction in p-STAT5 relative to total STAT5.

-

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy and safety of a JAK2 inhibitor in a living organism.

Methodology:

-

Animal Models: Murine models of MPN are commonly used, such as mice transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F, or conditional JAK2V617F knock-in mouse models.[10][15]

-

Procedure:

-

Once the disease phenotype is established (e.g., elevated hematocrit, splenomegaly), mice are randomized into vehicle control and treatment groups.

-

The JAK2 inhibitor is administered orally or via another appropriate route, typically once or twice daily.

-

Key efficacy endpoints are monitored over the course of the study, including:

-

Toxicity and tolerability are also assessed by monitoring body weight and general health.

-

Visualization of Inhibitor Selectivity

The ideal selective inhibitor demonstrates high potency for its intended target (JAK2) with significantly lower potency against other related kinases, minimizing off-target effects.

Clinical Applications and Future Directions

Selective JAK2 inhibitors have become a cornerstone in the management of MPNs.[6][15] They provide significant clinical benefits by reducing splenomegaly, alleviating constitutional symptoms, and improving quality of life for patients with myelofibrosis and polycythemia vera.[4][15]

Despite these successes, challenges remain. The ATP-binding sites of kinases are highly conserved, making the development of truly specific inhibitors difficult.[2] Current inhibitors do not eliminate the malignant clone, and drug resistance can emerge.[5] Furthermore, even with selective JAK2 inhibitors, myelosuppression can occur due to the essential role of wild-type JAK2 in normal hematopoiesis.[4]

Future research is focused on several key areas:

-

Next-Generation Inhibitors: Development of inhibitors with even greater selectivity for JAK2 or specific inhibitors of the JAK2V617F mutant protein.[5][10]

-

Combination Therapies: Investigating the synergistic effects of combining JAK2 inhibitors with other targeted agents (e.g., PI3K/mTOR inhibitors) to overcome resistance and enhance efficacy.[15]

-

Novel Mechanisms: Exploring allosteric inhibitors or agents that target other domains of the JAK2 protein, such as the pseudokinase domain, to achieve different pharmacological profiles.[5]

Conclusion

Selective JAK2 inhibitors represent a major advancement in the targeted therapy of myeloproliferative neoplasms. Their pharmacological profile is defined by their potent and selective inhibition of JAK2 kinase activity, leading to the suppression of the constitutively active JAK-STAT signaling pathway that drives these diseases. A thorough characterization, involving a combination of biochemical, cellular, and in vivo assays, is essential for the development of new agents. While current inhibitors have transformed the clinical landscape for many patients, the ongoing pursuit of compounds with improved selectivity and novel mechanisms of action holds the promise of even greater therapeutic benefit in the future.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20210179598A1 - Selective jak2 inhibitor and application thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ard.bmj.com [ard.bmj.com]

- 12. mdpi.com [mdpi.com]

- 13. selleck.co.jp [selleck.co.jp]

- 14. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 15. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 19. ashpublications.org [ashpublications.org]

- 20. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

The Impact of JAK2 Inhibition on Hematopoietic Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors, which are essential for the proliferation, differentiation, and survival of hematopoietic stem cells (HSCs).[1][2][3][4][5] The JAK/STAT signaling pathway is central to these processes, and its dysregulation is implicated in various hematological disorders, most notably myeloproliferative neoplasms (MPNs) which are frequently associated with the activating JAK2-V617F mutation.[1][2][4][5] Consequently, JAK2 has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of the effects of JAK2 inhibition, with a focus on a representative inhibitor, JAK2-IN-1, on the differentiation of HSCs. Due to the limited specific data on this compound, this guide incorporates data from other well-characterized JAK2 inhibitors such as Fedratinib (TG101348) and AG490 to illustrate the biological consequences of targeting this pathway.

The JAK/STAT Signaling Pathway in Hematopoiesis

The JAK/STAT pathway is a primary signaling cascade that regulates hematopoiesis. The process is initiated when a cytokine, such as erythropoietin (EPO) or thrombopoietin (TPO), binds to its corresponding receptor on the surface of an HSC.[1][3] This binding event induces a conformational change in the receptor, bringing the associated JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.[1][3] Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3] Once docked, STATs are themselves phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes crucial for cell proliferation, differentiation, and survival.[1][2][3]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase activity of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation of JAK2 itself and its downstream substrates, including STAT proteins. This effectively blocks the entire JAK/STAT signaling cascade, leading to a reduction in the expression of genes that promote cell growth and proliferation. The inhibition of this pathway is the primary mechanism by which this compound and similar inhibitors exert their effects on hematopoietic stem and progenitor cells.

Visualizing the JAK/STAT Pathway and its Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention for a JAK2 inhibitor like this compound.

References

- 1. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]

The Role of Janus Kinase 2 in Inflammatory Diseases: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are central to the pathogenesis of a wide array of inflammatory diseases. Dysregulation of the JAK2-STAT signaling pathway is a hallmark of various autoimmune and inflammatory conditions, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the role of JAK2 in inflammatory diseases, detailing its signaling pathways, the mechanism of action of JAK2 inhibitors, and a summary of key quantitative data from preclinical and clinical studies. Furthermore, this guide offers detailed experimental protocols for investigating JAK2's function and the efficacy of its inhibitors, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

The Central Role of JAK2 in Inflammatory Signaling

Janus kinases are intracellular tyrosine kinases that associate with the cytoplasmic domains of type I and type II cytokine receptors. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is more restricted to hematopoietic cells. JAK2 is particularly critical as it mediates signaling for a host of pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), as well as hematopoietic growth factors like erythropoietin (EPO) and thrombopoietin (TPO).

Upon cytokine binding to its receptor, a conformational change occurs, bringing two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which includes genes encoding for further pro-inflammatory mediators.[1][2][3][4]

Dysregulation of this pathway, often through gain-of-function mutations like the JAK2-V617F mutation, or through chronic inflammatory conditions leading to sustained cytokine production, results in constitutive activation of downstream signaling. This aberrant signaling is a key driver in myeloproliferative neoplasms and a significant contributor to the pathophysiology of autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).[2][5]

The JAK2-STAT Signaling Pathway

The canonical JAK2-STAT signaling cascade is a primary mechanism by which extracellular cytokine signals are translated into intracellular transcriptional responses.

Caption: The canonical JAK2-STAT signaling pathway.

Mechanism of Action of JAK2 Inhibitors

JAK2 inhibitors are small molecule drugs designed to interfere with the kinase activity of JAK2. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK2 kinase domain. By occupying this site, they prevent the phosphorylation of JAK2 itself, the associated cytokine receptors, and downstream STAT proteins.[2][3] This blockade of the signaling cascade effectively dampens the cellular response to pro-inflammatory cytokines, leading to a reduction in the production of inflammatory mediators and a decrease in immune cell activation and proliferation.

Several JAK inhibitors have been developed with varying degrees of selectivity for the different JAK family members. While some are pan-JAK inhibitors, targeting multiple JAKs, others exhibit greater selectivity for JAK1, JAK2, or JAK3. The selectivity profile of a JAK inhibitor can influence its therapeutic efficacy and its adverse effect profile.[6] For instance, inhibitors with potent JAK2 activity are effective in myeloproliferative neoplasms, while those targeting JAK1 and JAK3 are prominent in treating autoimmune disorders.

Quantitative Data on JAK2 Inhibitors in Inflammatory Diseases

The development of JAK2 inhibitors has been supported by extensive preclinical and clinical research. The following tables summarize key quantitative data on the efficacy of several JAK2 inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected JAK Inhibitors

| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |

| Tofacitinib | 3.2 | 4.1 | 1.6 | 34.0 | [5] |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4][7] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [1] |

| Fedratinib | 105 | 3 | 1002 | 405 | [1] |

Table 2: Clinical Efficacy of JAK Inhibitors in Rheumatoid Arthritis (RA)

| Drug (Dosage) | Trial | Patient Population | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | Reference(s) |

| Baricitinib (4 mg QD) | RA-BEAM | MTX-IR | 70 | 49 | 29 | [8] |

| Tofacitinib (5 mg BID) | ORAL Solo | MTX-IR | 59.8 | 31.1 | 14.5 | [5] |

| Upadacitinib (15 mg QD) | SELECT-COMPARE | MTX-IR | 71 | 45 | 25 | [9] |

ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria. MTX-IR: Methotrexate-inadequate responders.

Table 3: Effect of JAK Inhibitors on Inflammatory Cytokine Levels

| Drug | Disease Model/Patient Population | Cytokine | Percent Reduction | Reference(s) |

| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | IL-6 | Concentration-dependent | [8] |

| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | TNF-α | Concentration-dependent | [8] |

| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | CCL2 | 80-98% | [8] |

| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | CXCL10 | 80-98% | [8] |

| Tofacitinib | Psoriasis Patients | C-Reactive Protein | Dose-dependent decrease | [10] |

| Fedratinib | Myelofibrosis Patients | TNF-α | Significant downregulation | [11] |

| Baricitinib | Ulcerative Colitis Mouse Model | IL-6, IFN-γ, IL-17A | Decreased levels | [12] |

Experimental Protocols for Investigating JAK2

A variety of experimental techniques are employed to investigate the role of JAK2 in inflammatory processes and to evaluate the efficacy of JAK2 inhibitors.

Western Blotting for Phosphorylated JAK2 (p-JAK2)

This protocol is designed to detect the activated, phosphorylated form of JAK2 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibody against p-JAK2 (e.g., anti-phospho-JAK2 Tyr1007/1008).

-

Primary antibody against total JAK2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with the desired inflammatory stimulus or JAK2 inhibitor. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JAK2 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JAK2 to normalize for protein loading.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of JAK2 and the inhibitory potential of compounds.

Materials:

-

Recombinant active JAK2 enzyme.

-

Kinase reaction buffer.

-

ATP.

-

A suitable peptide or protein substrate for JAK2.

-

Test compounds (potential inhibitors).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Reaction Setup: In a microplate, combine the kinase reaction buffer, recombinant JAK2 enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction & Detection: Add the detection reagent according to the manufacturer's instructions to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of specific cytokines in cell culture supernatants or biological fluids.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Wash buffer.

-

Detection antibody conjugated to an enzyme (e.g., HRP).

-

Substrate for the enzyme.

-

Stop solution.

-

Standard solutions of the cytokine at known concentrations.

-

Samples (cell culture supernatants, serum, etc.).

Procedure:

-

Sample and Standard Addition: Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-